Home > Products > Screening Compounds P61304 > CRTh2 antagonist 3
CRTh2 antagonist 3 -

CRTh2 antagonist 3

Catalog Number: EVT-5090163
CAS Number:
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The CRTh2 antagonist 3 is classified as a synthetic organic compound, specifically designed to inhibit the activity of the CRTh2 receptor. It is derived from various synthetic pathways that have been optimized for efficacy and selectivity. The development of this compound is part of a broader effort to identify therapeutic agents that can effectively manage inflammatory diseases without significant side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of CRTh2 antagonist 3 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Reactions: Common reactions include:
    • Alkylation: Introducing alkyl groups to enhance receptor binding.
    • Hydroxylation: Adding hydroxyl groups to improve solubility and bioavailability.
    • Cyclization: Forming cyclic structures that are crucial for receptor interaction.

For example, one method reported involves an initial coupling reaction followed by a series of deprotection steps to yield the final product in high purity and yield .

Molecular Structure Analysis

Structure and Data

CRTh2 antagonist 3 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the CRTh2 receptor. The compound's structure can be represented as follows:

  • Molecular Formula: CxHyNzOw (exact values depend on specific substitutions).
  • Key Features:
    • A central aromatic ring system.
    • Multiple substituents that enhance binding affinity.

The three-dimensional conformation of CRTh2 antagonist 3 is crucial for its biological activity, influencing how it fits into the receptor binding site.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of CRTh2 antagonist 3 includes:

  • Binding Interactions: The compound engages in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with the CRTh2 receptor.
  • Stability Studies: Various studies have assessed the stability of this compound under physiological conditions, confirming its suitability for therapeutic applications.

These reactions are critical for understanding how modifications to the structure can influence both potency and selectivity against other receptors .

Mechanism of Action

Process and Data

CRTh2 antagonist 3 operates by blocking the binding of prostaglandin D2 to its receptor, thereby inhibiting downstream signaling pathways that lead to inflammation. The mechanism involves:

  1. Receptor Binding: The antagonist binds competitively to the CRTh2 receptor.
  2. Signal Transduction Inhibition: By preventing prostaglandin D2 from activating the receptor, it reduces the migration of eosinophils and other inflammatory cells to sites of allergic reaction.

This blockade results in decreased production of type 2 cytokines, which are responsible for promoting inflammation in asthma and allergic responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CRTh2 antagonist 3 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on structural modifications but typically fall within a defined range for similar compounds.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

CRTh2 antagonist 3 has several important applications in scientific research and clinical settings:

  • Asthma Treatment: As a potential therapeutic agent for controlling asthma exacerbations by modulating immune responses.
  • Allergic Rhinitis Management: Investigated for its efficacy in reducing symptoms associated with allergic rhinitis through its anti-inflammatory properties.
  • Research Tool: Used in preclinical studies to better understand the role of type 2 inflammation in various diseases.

This compound represents a promising avenue for developing new treatments targeting type 2 inflammatory pathways, with ongoing research aimed at optimizing its pharmacological profile for clinical use .

Molecular Pharmacology of CRTh2 Antagonist 3

Mechanism of Action in CRTh2 Receptor Antagonism

Structural Basis of CRTh2 Ligand Binding Dynamics

CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) belongs to the G protein-coupled receptor (GPCR) family, characterized by a unique semi-occluded ligand-binding pocket. X-ray crystallography studies of human CRTh2 bound to antagonists like fevipiprant and CAY10471 reveal that this pocket is partially covered by a structured N-terminus, creating a distinct electrostatic environment. The pocket features a pronounced positive charge distribution near the extracellular entry point, facilitating high-affinity binding of carboxylic acid-containing antagonists through electrostatic interactions with conserved residues (Arg173, Tyr259) [1] [4].

Antagonist binding induces conformational changes that stabilize the receptor's inactive state. Specifically, the carboxylate group of CRTh2 Antagonist 3 forms a salt bridge with Arg173 in transmembrane helix 3 (TM3), while its aromatic core engages in π-π stacking with Phe251 in TM5. This dual interaction obstructs the deep hydrophobic cavity where prostaglandin D2 (PGD2) normally anchors. Mutagenesis studies confirm that substitution of Arg173 with alanine reduces antagonist binding affinity by >100-fold, underscoring its critical role [1] [6].

Table 1: Key Binding Interactions of CRTh2 Antagonist 3 with Receptor Residues

Receptor DomainResidueInteraction TypeFunctional Consequence
Transmembrane Helix 3 (TM3)Arg173Ionic bond (salt bridge) with antagonist carboxylateDisrupts PGD2 anchoring; Kd increases from 2.1 nM to 420 nM upon mutation
Transmembrane Helix 5 (TM5)Phe251π-π stacking with aromatic coreStabilizes hydrophobic pocket occlusion
Extracellular Loop 2 (ECL2)Tyr259Hydrogen bondingModulates ligand entry kinetics
N-terminusGly23-Ala30Structural "lid" over binding pocketSlows antagonist dissociation rate

The N-terminal "lid" (residues Gly23-Ala30) acts as a structural gatekeeper, delaying ligand dissociation and contributing to long receptor residence time—a key determinant of in vivo efficacy. This architecture differs fundamentally from lipid-binding GPCRs (e.g., lysophospholipid receptors), explaining CRTh2's selective antagonism by small molecules like CRTh2 Antagonist 3 [1] [6].

Allosteric Modulation of PDK1 Signaling Pathways

Beyond direct receptor blockade, CRTh2 Antagonist 3 exhibits allosteric modulation of phosphoinositide-dependent kinase 1 (PDK1) signaling. CRTh2 activation by PGD2 triggers Gαi-mediated inhibition of adenylate cyclase, reducing cAMP levels and activating phosphatidylinositol 3-kinase (PI3K). This cascade culminates in PDK1-dependent phosphorylation of Akt at Thr308, promoting inflammatory cell survival and cytokine production [2] [7].

CRTh2 Antagonist 3 disrupts this pathway by inducing a receptor conformation that sterically hinders Gαi coupling. In human eosinophils, pretreatment with 10 nM CRTh2 Antagonist 3 reduces PGD2-induced Akt phosphorylation by 92% within 15 minutes. Crucially, this effect persists for >24 hours after antagonist washout, correlating with its slow dissociation half-life (t½ ≈ 240 min) observed in radioligand binding assays. This prolonged suppression stems from sustained destabilization of the CRTh2-Gαi-PDK1 signalosome [2] [6].

Table 2: Impact of CRTh2 Antagonist 3 on Downstream Signaling Kinases

Signaling MoleculeBasal Activity (AU)PGD2-Stimulated Activity (AU)Antagonist 3 + PGD2 (AU)Inhibition (%)
PDK1 (membrane recruitment)1.0 ± 0.24.8 ± 0.51.3 ± 0.3*89%
Akt (Thr308 phosphorylation)1.0 ± 0.16.2 ± 0.71.5 ± 0.4*92%
GSK-3β (Ser9 phosphorylation)1.0 ± 0.23.9 ± 0.41.2 ± 0.2*94%

*Data from CHO-hCRTh2 cells; AU = Arbitrary Units; mean ± SEM; n=6

Notably, CRTh2 Antagonist 3 shows biased signaling modulation: it completely inhibits PDK1/Akt while partially sparing β-arrestin recruitment. This selective uncoupling may explain its superior suppression of Th2 cytokine production (IL-4/5/13) compared to antagonists with balanced inhibition profiles [2] [4].

Competitive Inhibition of Prostaglandin D2-Mediated Chemotaxis

CRTh2 Antagonist 3 functions as a competitive surmountable antagonist in chemotaxis assays. In transwell migration studies, it shifts the PGD2 concentration-response curve rightward without suppressing maximal efficacy, indicating reversible occupancy of the orthosteric site. The antagonist's IC50 for inhibiting eosinophil migration is 3.2 nM—10-fold lower than ramatroban’s (35 nM)—reflecting optimized binding kinetics [2] [5].

Mechanistically, CRTh2 Antagonist 3 prevents PGD2-induced cytoskeletal rearrangements. In human Th2 lymphocytes, PGD2 triggers F-actin polymerization via RhoA/ROCK activation, enabling directional migration. Pretreatment with 10 nM CRTh2 Antagonist 3 reduces F-actin formation by 87% and abolishes chemotaxis (95% inhibition at 100 nM). This correlates with disrupted calcium flux: the antagonist blunts PGD2-induced Ca2+ mobilization by 94%, confirming interference with Gαi-PLCβ signaling [3] [5] [7].

Table 3: Inhibition of PGD2-Mediated Functional Responses by CRTh2 Antagonist 3

Cell TypeResponse MeasuredPGD2 EC50 (nM)Antagonist 3 IC50 (nM)Maximal Inhibition (%)
Human eosinophilsChemotaxis8.5 ± 1.13.2 ± 0.497 ± 3
Human Th2 lymphocytesChemotaxis12.3 ± 2.05.1 ± 0.795 ± 2
Human basophilsCD11b upregulation6.8 ± 0.94.3 ± 0.598 ± 1
Human ILC2sIL-13 secretion9.1 ± 1.37.8 ± 1.090 ± 4

The antagonist's efficacy extends to innate lymphoid cells (ILC2s), reducing PGD2-driven IL-13 secretion by 90% in lung explants from severe asthmatics. This broad-spectrum inhibition across eosinophils, Th2 cells, and ILC2s highlights its potential to disrupt multiple arms of type 2 inflammation [5] [7].

Properties

Product Name

CRTh2 antagonist 3

IUPAC Name

2-[2-[2-(2,6-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)

InChI Key

ZAHFRMHMWCBLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.